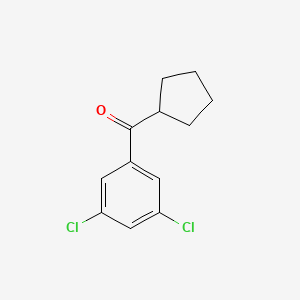

Cyclopentyl 3,5-dichlorophenyl ketone

Description

Cyclopentyl 3,5-dichlorophenyl ketone is an aromatic ketone featuring a cyclopentyl group attached to a carbonyl carbon, which is further bonded to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions. Its molecular formula is C₁₂H₁₂Cl₂O, with a molecular weight of 243.13 g/mol. The compound’s structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and pharmacological research.

Properties

IUPAC Name |

cyclopentyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJNZRAECDDIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642580 | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-90-7 | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of cyclopentyl 3,5-dichlorophenyl ketone can be achieved through several synthetic routes. One method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . This process includes using caustic alcohol and dimethyl sulfoxide, heated to 95°C for 8 hours . This method is advantageous due to its high yield, short technological period, and low preparation cost .

Chemical Reactions Analysis

Cyclopentyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across different scientific domains:

Medicinal Chemistry

- Pharmacological Properties : Research indicates that cyclopentyl 3,5-dichlorophenyl ketone may exhibit enzyme inhibition properties. It has been explored as a potential inhibitor of fatty acid synthase (FASN), an enzyme critical for lipid metabolism. Inhibition of FASN can have therapeutic implications in treating conditions such as obesity and cancer .

- Biochemical Probes : The compound has been studied for its potential as a biochemical probe to understand cellular mechanisms and pathways involved in various diseases.

Material Science

- Building Block in Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in the development of new materials and chemical processes.

- Polymer Chemistry : Its unique properties make it suitable for incorporation into polymer matrices, potentially enhancing the performance characteristics of the resulting materials.

Case Study 1: Inhibition of Fatty Acid Synthase

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound as a FASN inhibitor. The compound demonstrated significant potency in reducing lipid accumulation in cancer cell lines, suggesting its potential use in cancer therapy .

Case Study 2: Synthesis of Novel Compounds

In another research effort documented in Bioorganic & Medicinal Chemistry Letters, this compound was used as a precursor to synthesize a series of derivatives with enhanced biological activity against specific targets. The modifications led to compounds with improved potency and selectivity .

Mechanism of Action

The mechanism of action of cyclopentyl 3,5-dichlorophenyl ketone involves its interaction with specific molecular targets and pathways. The exact pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies.

Comparison with Similar Compounds

Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Physical/Chemical Traits |

|---|---|---|---|---|

| Cyclopentyl 3,5-dichlorophenyl ketone | C₁₂H₁₂Cl₂O | 243.13 | 3,5-Cl | Higher lipophilicity due to Cl; electron-withdrawing effects may reduce ketone reactivity. |

| Cyclopentyl 3,5-difluorophenyl ketone | C₁₂H₁₂F₂O | 210.22 | 3,5-F | Lower molecular weight; stronger electron-withdrawing effects from F increase carbonyl polarization. |

| Cyclopentyl 3,4-dichlorophenyl ketone | C₁₂H₁₂Cl₂O | 243.13 | 3,4-Cl | Similar weight to 3,5-dichloro isomer but altered steric profile due to adjacent Cl atoms. |

Notes:

- Halogen Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in distinct electronic environments. The 3,5-dichloro derivative’s symmetrical substitution may enhance crystallinity compared to asymmetric analogs like the 3,4-dichloro isomer .

- Solubility : Dichloro compounds are expected to exhibit lower water solubility than difluoro analogs due to increased lipophilicity.

Chemical Reactivity

- Ketone Reactivity : The electron-withdrawing nature of halogens polarizes the carbonyl group, enhancing susceptibility to nucleophilic attack. Fluorine’s stronger electronegativity (compared to Cl) in the 3,5-difluoro analog may render its ketone more reactive toward Grignard or hydride reagents .

Biological Activity

Cyclopentyl 3,5-dichlorophenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 3,5-dichlorophenyl moiety through a carbonyl (ketone) functional group. The presence of chlorine substituents on the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with biological macromolecules, which may modulate their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound's biological activity .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, making it a candidate for drug development aimed at treating metabolic disorders or cancers .

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes or inhibit key enzymes required for bacterial growth. Further research is necessary to quantify these effects and understand the underlying mechanisms .

Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited a specific enzyme involved in glucose metabolism. The inhibition was dose-dependent, with an IC50 value indicating effective enzyme modulation at micromolar concentrations .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, providing insight into its potential as an antimicrobial agent .

- Anti-inflammatory Research : Experimental models of inflammation indicated that treatment with this compound resulted in reduced levels of inflammatory markers, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentyl phenyl ketone | Lacks chlorine substituents | Lower enzyme inhibition |

| 2,5-Dichlorobenzophenone | Contains a benzophenone core | Different reactivity |

| Cyclohexyl 3,5-dichlorophenyl ketone | Larger cyclohexyl group | Enhanced solubility |

Q & A

Q. How can researchers ensure accurate quantification of Cyclopentyl 3,5-dichlorophenyl ketone in environmental or biological matrices?

Methodological Answer: Utilize deuterated analogs (e.g., 3,5-dichlorophenol-2,4,6-d₃) as internal standards in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and ionization variability. For example, deuterated standards with ≥99 atom% isotopic purity (as listed in ) improve precision by matching the analyte’s physicochemical properties while avoiding co-elution issues. Optimize parameters such as column temperature (e.g., 50–300°C gradients) and electron-impact ionization (70 eV) to resolve peaks for the parent compound and its deuterated counterpart .

Q. What are the recommended storage conditions for this compound to maintain stability during long-term studies?

Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). This recommendation aligns with protocols for structurally related halogenated phenols, such as 3,5-dichlorophenol, which exhibit reduced degradation under refrigerated conditions. Periodic stability testing via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is advised to monitor purity, with degradation thresholds set at <2% over 12 months .

Advanced Research Questions

Q. How should researchers design experiments to investigate the effects of this compound on cellular membrane potential in insulin-secreting β-cells?

Methodological Answer: Employ patch-clamp electrophysiology to measure changes in membrane polarization. Precontracted β-cell models (e.g., rat pancreatic islets) can be exposed to the compound at concentrations ranging from 1 nM to 100 μM. Reference studies on structurally similar guanidine derivatives (e.g., N-cyano-N'-(3,5-dichlorophenyl)-guanidines) that demonstrated membrane repolarization via ATP-sensitive K⁺ channel modulation . Include controls with diazoxide (a K⁺ channel opener) and glibenclamide (a channel blocker) to validate mechanistic pathways.

Q. How can contradictions in reported bioactivity data for this compound across independent studies be systematically addressed?

Methodological Answer: Conduct meta-analyses with standardized assay conditions (e.g., pH 7.4 buffer, 37°C incubation). For instance, discrepancies in insulin inhibition efficacy might arise from variations in cell lines (primary vs. immortalized β-cells) or solvent carriers (DMSO vs. ethanol). Cross-validate findings using orthogonal techniques, such as calcium imaging (to assess Ca²⁺ influx) and RNA-seq (to identify differentially expressed ion channels). Structural analogs (e.g., trifluoromethyl-substituted cyclopentyl compounds) can clarify substituent-dependent activity trends .

Q. What methodologies are suitable for assessing the ecological impact of this compound when toxicity data is limited?

Methodological Answer: Apply read-across strategies using data from structurally related compounds (e.g., chlorophenols or cyclopentyl derivatives). For example, 4-chloro-3,5-dimethylphenol ( ) shares a halogenated aromatic backbone and can serve as a proxy for estimating biodegradability via OECD 301F assays. Additionally, perform in silico predictions with tools like EPI Suite™ to estimate bioaccumulation potential (log Kow) and soil mobility (Kd values) .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives to optimize target engagement?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing chlorine with trifluoromethyl groups or varying cyclopentyl chain lengths). Evaluate bioactivity in functional assays (e.g., insulin secretion inhibition) and correlate results with computational descriptors (e.g., Hammett σ constants for electron-withdrawing groups). For example, highlights that lipophilic substituents enhance membrane permeability, while electronegative groups (e.g., -Cl, -CF₃) improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.